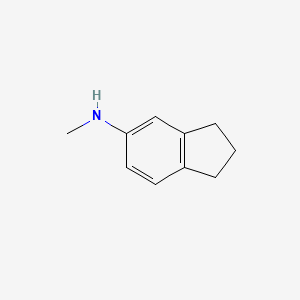

INDAN-5-YL-METHYL-AMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFUFDQNDUGNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630452 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36218-36-7 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

INDAN-5-YL-METHYL-AMINE physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-5-yl)methanamine

Introduction

(2,3-Dihydro-1H-inden-5-yl)methanamine, also known as Indan-5-yl-methyl-amine, is a primary amine featuring an indan moiety. The indan structure, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, particularly in neuropharmacology, owing to their rigid structure which can orient functional groups in specific vectors for optimal target interaction.[1] This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of (2,3-Dihydro-1H-inden-5-yl)methanamine, offering a foundational resource for researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific research. This section provides the fundamental identifiers for (2,3-Dihydro-1H-inden-5-yl)methanamine.

-

IUPAC Name : (2,3-Dihydro-1H-inden-5-yl)methanamine

-

Common Name : this compound

-

CAS Number : 36218-36-7[2]

-

Molecular Formula : C₁₀H₁₃N[3]

-

Canonical SMILES : C1C(C=C2C=C1CC2)CN[3]

The structure consists of a central indan core with a methylamine group (-CH₂NH₂) attached to the 5-position of the aromatic ring.

Figure 1: Chemical structure of (2,3-Dihydro-1H-inden-5-yl)methanamine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility and stability to its potential for interacting with biological targets.

| Property | Value | Source |

| Molecular Weight | 147.22 g/mol | [3] |

| Appearance | Brown crystalline mass (Predicted based on 5-Aminoindan) | [4] |

| Melting Point | 34-36 °C (Data for parent 5-Aminoindan) | [4] |

| Boiling Point | 247-249 °C at 745 mmHg (Data for parent 5-Aminoindan) | [4] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is expected. (Inferred) | [5] |

| pKa | ~9-10 (Predicted for primary amine) |

Spectroscopic Analysis: A Technical Primer

Spectroscopic data provides a fingerprint for molecular structure confirmation. While specific experimental data for this compound is not widely published, this section outlines the expected spectroscopic characteristics based on its structural motifs and established principles.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For (2,3-Dihydro-1H-inden-5-yl)methanamine, the key expected absorptions are:

-

N-H Stretch : Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. These bands are generally sharper than the O-H stretch of alcohols.[7][8]

-

C-H Stretch (Aromatic) : Absorption bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) : Absorption bands just below 3000 cm⁻¹.

-

N-H Bend (Scissoring) : A characteristic absorption for primary amines is found in the 1550-1650 cm⁻¹ range.[9]

-

C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch : Found in the 1000-1250 cm⁻¹ range for aliphatic amines.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

~7.0-7.2 ppm (3H, m) : Aromatic protons of the indan ring.

-

~3.8 ppm (2H, s) : Methylene protons (-CH₂-) of the methylamine group, appearing as a singlet.

-

~2.8-2.9 ppm (4H, t) : Methylene protons of the cyclopentane ring adjacent to the aromatic ring.

-

~2.0-2.1 ppm (2H, quintet) : Methylene protons of the cyclopentane ring at the C2 position.

-

~1.5 ppm (2H, broad s) : Amine protons (-NH₂). This signal is often broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange, a key confirmatory test.[7][8]

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

~144-145 ppm : Quaternary aromatic carbons of the indan ring.

-

~124-127 ppm : Tertiary aromatic carbons (CH) of the indan ring.

-

~45 ppm : Methylene carbon (-CH₂-) of the methylamine group.

-

~32-33 ppm : Methylene carbons of the cyclopentane ring adjacent to the aromatic ring.

-

~25 ppm : Methylene carbon of the cyclopentane ring at the C2 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺) : The expected molecular ion peak would be at m/z = 147.

-

Key Fragmentation : A prominent fragmentation pattern for amines is alpha-cleavage. For this molecule, the major fragmentation would be the loss of the NH₂ radical, leading to a stable benzylic carbocation fragment at m/z = 131.

Figure 2: A conceptual workflow for the spectroscopic analysis of a chemical compound.

Chemical Reactivity and Applications

As a primary amine, (2,3-Dihydro-1H-inden-5-yl)methanamine is a versatile building block in organic synthesis and medicinal chemistry.

-

Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a weak base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.[10]

-

Pharmaceutical Building Block : The indan scaffold is present in several centrally acting agents. This amine can serve as a key intermediate for the synthesis of more complex molecules targeting neurological disorders.[1] Its structure allows for the introduction of various pharmacophores through modification of the amine group, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

-

GHS Hazard Statements (Inferred from 5-Aminoindan) :

-

Precautions : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

(2,3-Dihydro-1H-inden-5-yl)methanamine is a valuable research chemical with a structural framework pertinent to modern drug discovery, especially in neuropharmacology. This guide has provided a detailed summary of its core physicochemical properties and a predictive analysis of its spectroscopic signature. This information serves as a crucial starting point for researchers utilizing this compound in synthesis and development, enabling its proper identification, handling, and application in creating novel chemical entities.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. labshake.com [labshake.com]

- 4. 5-Aminoindan | 24425-40-9 [chemicalbook.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Methylamine - Wikipedia [en.wikipedia.org]

- 11. Indan-5-amine | C9H11N | CID 90496 - PubChem [pubchem.ncbi.nlm.nih.gov]

INDAN-5-YL-METHYL-AMINE CAS 36218-36-7 characterization

An In-depth Technical Guide to the Characterization of INDAN-5-YL-METHYL-AMINE (CAS 36218-36-7)

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest within pharmaceutical and chemical research. Given the limited publicly available data for this specific compound, this document establishes a robust, scientifically-grounded approach based on first principles and analysis of analogous structures. We present a plausible synthetic pathway, detailed protocols for structural elucidation and purity assessment, and a discussion of the potential biological significance of the indane scaffold. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to confidently synthesize and validate this compound in a laboratory setting.

Introduction and Scientific Context

This compound (CAS 36218-36-7) belongs to the indane family of compounds, which feature a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. This rigid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Notable examples include the Alzheimer's drug Donepezil and the antiviral agent Indinavir, highlighting the therapeutic potential of the indane core.[1]

The introduction of a methylamine group at the 5-position of the indane ring creates a molecule with potential for diverse biological interactions. The amine functionality can act as a hydrogen bond donor and acceptor, and under physiological conditions, it will be protonated, allowing for ionic interactions with biological targets.

Despite its structural relevance, detailed characterization data for this compound is not widely reported in peer-reviewed literature. This guide, therefore, serves as a proactive manual, outlining the logical workflow for its synthesis and comprehensive characterization.

Proposed Synthesis Pathway: Reductive Amination

A highly efficient and common method for synthesizing secondary amines is reductive amination.[2][3] This one-pot reaction combines a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine.[3] This approach offers excellent control and avoids the over-alkylation issues often associated with direct alkylation of amines.[3]

The proposed synthesis for this compound involves the reaction of 5-Formylindan (also known as 2,3-dihydro-1H-indene-5-carbaldehyde) with methylamine, followed by reduction.

Sources

An In-Depth Technical Guide to the Synthesis of N-methyl-2,3-dihydro-1H-inden-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-methyl-2,3-dihydro-1H-inden-5-amine, a valuable building block in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. We will explore the synthesis of the precursor 5-aminoindan from 1-indanone, followed by a comparative analysis of two primary N-methylation strategies: the classical Eschweiler-Clarke reaction and a modern reductive amination approach using sodium cyanoborohydride. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes a thorough discussion of the advantages and limitations of each method.

Introduction

N-methyl-2,3-dihydro-1H-inden-5-amine (CAS 36218-36-7) is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its rigid indane scaffold combined with the secondary amine functionality makes it an attractive moiety for designing molecules with specific biological targets. The synthesis of this compound can be broadly divided into two key stages: the formation of the 5-aminoindan precursor and its subsequent N-methylation. This guide will provide a detailed exploration of these stages, offering practical insights for laboratory-scale synthesis.

Synthesis of the Precursor: 5-Aminoindan

The most common and economically viable starting material for the synthesis of 5-aminoindan is 1-indanone. The synthetic route involves a two-step process: nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine.

Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone

The introduction of a nitro group at the C-5 position of 1-indanone is a critical first step. This is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent.

Reaction Scheme:

Figure 1: Nitration of 1-indanone.

Protocol: A common procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to a solution of 1-indanone at a controlled temperature, typically below 10 °C, to prevent over-nitration and side reactions. The reaction mixture is then carefully quenched with ice water, and the precipitated 5-nitro-1-indanone is collected by filtration.

Step 2: Reduction of 5-Nitro-1-indanone to 5-Aminoindan

The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction Scheme:

Figure 2: Reduction of 5-nitro-1-indanone.

Protocol: 5-Nitro-1-indanone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-aminoindan.

Characterization of 5-Aminoindan:

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Solid |

| Boiling Point | 247-249 °C |

| Melting Point | 34-36 °C |

| ¹H NMR (CDCl₃) | δ 7.0-6.5 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8 (t, 2H, CH₂), 2.5 (t, 2H, CH₂), 2.0 (p, 2H, CH₂) |

| IR (KBr, cm⁻¹) | 3350, 3280 (N-H stretch), 2940, 2850 (C-H stretch), 1620 (N-H bend), 1490 (C=C stretch) |

N-Methylation of 5-Aminoindan

The final step in the synthesis is the introduction of a methyl group onto the nitrogen atom of 5-aminoindan. This can be achieved through several methods, with the Eschweiler-Clarke reaction and reductive amination being the most prominent.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][3][4] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it does not produce quaternary ammonium salts.[3][5]

Mechanism:

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol (General Procedure):

-

To a solution of 5-aminoindan in formic acid, add an aqueous solution of formaldehyde.

-

Heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.

-

Cool the mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain N-methyl-2,3-dihydro-1H-inden-5-amine.

Method 2: Reductive Amination with Sodium Cyanoborohydride

A more modern and often milder alternative to the Eschweiler-Clarke reaction is reductive amination using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). This method also proceeds through an imine or iminium ion intermediate, which is then reduced in situ. Sodium cyanoborohydride is particularly advantageous because it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting aldehyde.

Mechanism:

Figure 4: Simplified mechanism of reductive amination with NaBH₃CN.

Experimental Protocol (General Procedure):

-

Dissolve 5-aminoindan in a suitable solvent such as methanol or acetonitrile.

-

Add an aqueous solution of formaldehyde.

-

Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using acetic acid.

-

Add sodium cyanoborohydride portion-wise, maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or GC-MS).

-

Quench the reaction by adding a basic aqueous solution (e.g., K₂CO₃).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product as described for the Eschweiler-Clarke reaction.

Comparative Analysis of N-Methylation Methods

| Parameter | Eschweiler-Clarke Reaction | Reductive Amination with NaBH₃CN |

| Reagents | Formic acid, Formaldehyde | Formaldehyde, NaBH₃CN, mild acid |

| Reaction Conditions | High temperature (reflux) | Mild (room temperature) |

| Byproducts | CO₂, Water | Boron salts, Cyanide (in acidic workup) |

| Safety Concerns | Corrosive formic acid, handling at high temp. | Toxic NaBH₃CN and potential HCN release if pH drops too low. |

| Substrate Scope | Broad for primary and secondary amines | Broad, good for sensitive substrates |

| Yield | Generally good to excellent | Generally good to excellent |

| Work-up | Requires neutralization of excess acid | Generally simpler, but requires careful quenching |

Characterization of N-methyl-2,3-dihydro-1H-inden-5-amine

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| ¹H NMR | Signals for aromatic protons, two methylene groups of the indane ring, a singlet for the N-methyl group, and a broad singlet for the N-H proton. |

| IR (cm⁻¹) | A characteristic N-H stretch around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and aromatic C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |

Safety and Handling

-

Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formic Acid: is corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.

-

Sodium Cyanoborohydride: is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood, and acidic conditions should be carefully controlled.

Conclusion

The synthesis of N-methyl-2,3-dihydro-1H-inden-5-amine can be reliably achieved from 1-indanone through a two-stage process. The initial formation of 5-aminoindan via nitration and reduction is a well-established route. For the subsequent N-methylation, both the Eschweiler-Clarke reaction and reductive amination with sodium cyanoborohydride are effective methods. The choice between these two methods will depend on the specific requirements of the synthesis, including the scale, the available equipment, and the sensitivity of any other functional groups present in the molecule. The Eschweiler-Clarke reaction is a robust and cost-effective method, while reductive amination offers milder reaction conditions that may be preferable for more complex or delicate substrates.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Eschweiler-Clarke reaction. (n.d.). Retrieved January 18, 2026, from [Link]

-

Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

The Analytical Scientist's Guide to INDAN-5-YL-METHYL-AMINE: Structural Elucidation and In-Depth Analysis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and analysis of INDAN-5-YL-METHYL-AMINE, a notable derivative of the biologically significant aminoindane scaffold. This document moves beyond a simple recitation of facts, offering a deep dive into the causality behind the analytical techniques employed. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in the discovery, development, and characterization of novel small molecules. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatographic methods to achieve unambiguous structural confirmation. Furthermore, a plausible synthetic pathway and a discussion of the potential biological significance of this class of compounds are presented to provide a holistic understanding.

Introduction: The Significance of the Aminoindane Moiety

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. The introduction of an amine group to this framework gives rise to aminoindanes, a class of compounds with a rich history of biological activity. Derivatives of aminoindane have been explored for a wide range of therapeutic applications, including antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian activities.[1][2][3] The structural rigidity of the indane core, combined with the chemical versatility of the amine functional group, allows for the fine-tuning of pharmacological properties.

This compound (C₁₀H₁₃N, Molar Mass: 147.22 g/mol , CAS: 36218-36-7) is a secondary amine derivative of indane.[4] Its structure presents a unique combination of an aromatic system, a saturated carbocyclic ring, and a secondary amine, making it an intriguing subject for comprehensive structural analysis. This guide will systematically deconstruct the molecule's architecture using a multi-technique spectroscopic approach.

Foundational Principles of Structural Elucidation

Caption: Iterative workflow for structural elucidation.

In-Depth Spectroscopic Analysis of the this compound Structure

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information at the outset: the molecular weight and the elemental formula (with high-resolution MS).

-

The Nitrogen Rule: For a molecule containing only C, H, O, S, and halogens, an even molecular weight implies the absence of nitrogen or an even number of nitrogen atoms. Conversely, an odd molecular weight indicates an odd number of nitrogen atoms. This compound, with its molecular formula C₁₀H₁₃N, has a molecular weight of 147.22, consistent with the presence of a single nitrogen atom.[5]

-

Fragmentation Analysis: The fragmentation pattern in the mass spectrum offers insights into the molecule's connectivity. For amines, a characteristic fragmentation pathway is α-cleavage, where the bond between the α-carbon and the rest of the molecule breaks, leading to a resonance-stabilized iminium cation.

Caption: Predicted major fragmentation pathways for this compound.

In the case of this compound, two primary α-cleavage pathways are anticipated. The loss of a methyl radical would result in a fragment with an m/z of 132. The loss of the indanyl radical would produce a fragment with an m/z of 30. The relative abundance of these fragments would depend on the stability of the resulting radical and cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, a secondary amine, we would expect to see characteristic absorptions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Secondary Amine) | Stretch | 3350-3310 | Weak to Medium |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C-H (Aliphatic) | Stretch | < 3000 | Strong |

| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium |

| C-N | Stretch | 1350-1250 (aromatic), 1250-1020 (aliphatic) | Medium |

| N-H | Bend | 1650-1580 (often weak or absent for secondary amines) | Weak |

Comparative Analysis with (2,3-dihydro-1H-indol-5-ylmethyl)amine: The reported IR spectrum for the primary amine analog, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows N-H stretching vibrations at 3359 and 3282 cm⁻¹.[5] The presence of two bands is characteristic of a primary amine (asymmetric and symmetric stretching). For this compound, we would anticipate a single, weaker N-H stretching band in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

-

Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between 7.0 and 7.5 ppm. The substitution pattern will dictate the splitting pattern.

-

Aliphatic Protons: The protons of the cyclopentane ring will be in the upfield region. The protons on the carbons adjacent to the benzene ring will be slightly deshielded.

-

Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a singlet, likely in the range of 2.2-2.6 ppm.

-

N-H Proton: The proton on the nitrogen will appear as a broad singlet, and its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on concentration and solvent due to hydrogen bonding and chemical exchange. A key confirmatory experiment is the D₂O shake, which will cause the N-H signal to disappear due to proton-deuterium exchange.

Predicted ¹H NMR Data for this compound:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0 - 7.3 | Multiplet | 3H |

| Indane CH₂ (benzylic) | ~2.8 - 3.0 | Triplet | 4H |

| Indane CH₂ | ~2.0 - 2.2 | Quintet | 2H |

| N-CH₃ | ~2.4 | Singlet | 3H |

| N-H | ~1.0 - 3.0 | Broad Singlet | 1H |

The carbon NMR spectrum provides information about the number of different carbon environments in the molecule.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the downfield region, typically between 120 and 150 ppm.

-

Aliphatic Carbons: The carbons of the cyclopentane ring will be in the upfield region, generally between 20 and 40 ppm.

-

Methyl Carbon: The carbon of the methyl group attached to the nitrogen will appear in the upfield region, likely around 30-40 ppm.

Comparative Analysis with (2,3-dihydro-1H-indol-5-ylmethyl)amine: The reported ¹³C NMR spectrum for (2,3-dihydro-1H-indol-5-ylmethyl)amine shows aromatic carbons in the range of 108.0-151.1 ppm and aliphatic carbons at 29.3, 45.7, and 46.7 ppm.[5] A similar distribution of signals would be expected for this compound, with the addition of a signal for the N-methyl carbon.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is reductive amination. This widely used reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction in situ.

A potential starting material is 5-aminoindan. The synthesis could proceed via N-methylation. A common method for N-methylation of primary amines is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.

Caption: Proposed synthetic route to this compound via reductive amination.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-aminoindan in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde and formic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and make it basic with a suitable base (e.g., sodium hydroxide solution).

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

This method is generally high-yielding and avoids the use of hazardous alkylating agents.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is limited in publicly accessible literature, the broader class of aminoindane derivatives has demonstrated significant pharmacological potential. The structural motifs present in this compound suggest several avenues for biological activity.

The aminoindane core is a known pharmacophore that can interact with various biological targets. For instance, some aminoindane derivatives have shown affinity for monoamine transporters and have been investigated as potential treatments for neurological disorders.[3] The N-methyl group can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.

Given the established antibacterial properties of some aminoindane derivatives, this compound could be a candidate for antimicrobial screening.[1][2] Further research is warranted to explore the biological activity profile of this and related compounds.

Conclusion

The structural elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a detailed and self-validating structural assignment can be achieved. While experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles, coupled with comparative analysis of closely related structures, allows for a confident prediction of its analytical characteristics. The plausible synthetic route via reductive amination offers an efficient means of accessing this compound for further investigation. The rich pharmacological history of the aminoindane scaffold suggests that this compound and its analogs are worthy subjects for future drug discovery and development efforts.

References

-

New (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

-

Mass Spectrometry of Amines. JoVE. Available at: [Link]

-

GCMS Section 6.15 - Whitman People. Whitman College. Available at: [Link]

-

Amine infrared spectra. Chemistry LibreTexts. Available at: [Link]

-

Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Spectroscopy Online. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. YouTube. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. MDPI. Available at: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available at: [Link]

-

1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening - Biosciences Biotechnology Research Asia. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Infrared Spectroscopy - CDN. Illinois State University. Available at: [Link]

-

Methylamine - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology. Available at: [Link]

-

(Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem. PubChem. Available at: [Link]

-

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents - ResearchGate. ResearchGate. Available at: [Link]

-

NMR Spectroscopy Of Amines - JoVE. JoVE. Available at: [Link]

-

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology. Available at: [Link]

-

An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. ResearchGate. Available at: [Link]

-

An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ResearchGate. Available at: [Link]

-

1H NMR: Structural Elucidation III - YouTube. YouTube. Available at: [Link]

-

Synthesis of N,N-dimethyl-5-chloro-2-aminoindane - PrepChem.com. PrepChem.com. Available at: [Link]

-

Natural Products and Biotechnology - Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Amines. University of California, Los Angeles. Available at: [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. Fiveable. Available at: [Link]

-

Effective Methods for the Synthesis of N‐Methyl β‐Amino Acids from All Twenty Common α‐Amino Acids Using 1,3‐Oxazolidin‐5‐ones and 1,3‐Oxazinan‐6‐ones | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - NIH. National Institutes of Health. Available at: [Link]

-

N-Methyl-N-nosyl-a-amino acid (5a–f) and N-methyl-aamino acid benzhydryl esters (6a–f). ResearchGate. Available at: [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. NC State University Libraries. Available at: [Link]

-

Amine NMR help IR spectra interpretation Nuclear magnetic resonance - YouTube. YouTube. Available at: [Link]

-

Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form - IRE Journals. IRE Journals. Available at: [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts - MDPI. MDPI. Available at: [Link]

-

N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines - ResearchGate. ResearchGate. Available at: [Link]

-

HPLC Methods for analysis of Methylamine - HELIX Chromatography. HELIX Chromatography. Available at: [Link]

-

Methylamine: CAS # 74-89-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC Method Translator. Restek. Available at: [Link]

Sources

Predicting the Mechanism of Action for INDAN-5-YL-METHYL-AMINE: An Integrated Computational and Experimental Workflow

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1][2] Understanding how a molecule interacts with biological systems at a molecular level is paramount for predicting its therapeutic efficacy, potential side effects, and opportunities for optimization.[1][3] This guide presents a comprehensive, multi-stage workflow to predict and validate the MoA of INDAN-5-YL-METHYL-AMINE, a small molecule with structural similarities to known psychoactive compounds.

Given the absence of established pharmacological data for this specific molecule, our approach begins with a robust in silico predictive phase, generating testable hypotheses that are subsequently refined and validated through a rigorous cascade of in vitro and in vivo experimental protocols. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the strategic rationale behind each phase of the investigation. The narrative follows an integrated strategy, moving from broad, computational predictions to specific, empirical validation, ensuring a high degree of scientific integrity.

Section 1: Hypothesis Generation via In Silico Target Prediction

The initial phase of MoA discovery for a novel compound like this compound leverages computational power to scan the vast landscape of the human proteome for potential biological targets.[4] This approach is cost-effective, rapid, and essential for generating data-driven hypotheses before committing to resource-intensive wet-lab experiments.[1][5]

Our strategy is twofold: first, we employ a similarity-based approach grounded in the known pharmacology of analogous structures. Second, we utilize unbiased screening methods to uncover potentially novel, unexpected interactions.

Structural Analogue Analysis

This compound belongs to the aminoindan class of compounds. Several derivatives, such as 5-iodo-2-aminoindan (5-IAI) and 5-methoxy-2-aminoindane (MEAI), have been documented to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7][8] This structural relationship forms our primary hypothesis: this compound is likely a modulator of monoaminergic systems.

Computational Target Prediction Methodologies

To broaden our search beyond the primary hypothesis, we deploy a suite of computational tools.

-

Ligand-Based Virtual Screening: This method is predicated on the principle that structurally similar molecules often share similar biological activities.[5][9] The 2D and 3D structure of this compound will be used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for compounds with known biological targets.

-

Reverse Docking (Structure-Based Screening): In this approach, the 3D conformer of this compound is docked against a library of clinically relevant protein crystal structures.[9] Scoring functions estimate the binding affinity for each protein, providing a ranked list of potential targets.[9]

-

Machine Learning & AI Platforms: Modern predictive algorithms, trained on vast datasets of known drug-target interactions, can generate highly probable targets by analyzing the molecule's physicochemical properties and structural fingerprints.[10]

Logical Workflow: In Silico Target Identification

The following diagram illustrates the computational workflow designed to generate a prioritized list of potential biological targets for experimental validation.

Caption: Workflow for in silico prediction of biological targets.

Predicted Target Profile

Based on the computational workflow, a hypothetical list of prioritized targets can be compiled. This list will guide the subsequent experimental validation phase.

| Target ID | Target Class | Prediction Method(s) | Rationale / Supporting Evidence |

| SERT | Monoamine Transporter | Analogue Analysis, Ligand-Based | High structural similarity to known SERT inhibitors like 5-IAI.[6][8] |

| NET | Monoamine Transporter | Analogue Analysis, Ligand-Based | Common target for aminoindan derivatives.[6] |

| DAT | Monoamine Transporter | Analogue Analysis, Ligand-Based | Potential for interaction, though often with lower affinity for this class. |

| 5-HT2B | Serotonin Receptor | Reverse Docking, Machine Learning | MEAI shows some affinity for this receptor[7]; potential off-target. |

| TAAR1 | Trace Amine Receptor | Ligand-Based, Machine Learning | Known target for related psychoactive amines.[6] |

Section 2: In Vitro Target Validation and Functional Characterization

Computational predictions are hypotheses that require rigorous experimental validation.[11][12] The objective of this phase is to confirm physical binding of this compound to the predicted targets and to characterize the functional consequences of this interaction.

Experimental Workflow: From Binding to Function

The validation process follows a logical progression from confirming binding to assessing function. This ensures that resources are focused on functionally relevant interactions.

Caption: Stepwise workflow for in vitro target validation.

Protocol 2.1: Radioligand Binding Assays

Objective: To determine if this compound physically binds to the predicted targets and to quantify its binding affinity (Kᵢ).

Methodology:

-

Preparation: Cell membranes expressing the target of interest (e.g., hSERT, hNET, hDAT) are prepared from recombinant cell lines.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparation.

-

A specific radioligand for the target (e.g., [³H]Citalopram for SERT).

-

A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled drug (e.g., Fluoxetine for SERT).

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Protocol 2.2: Functional Neurotransmitter Uptake Assay

Objective: To determine if the binding of this compound to monoamine transporters results in functional inhibition of neurotransmitter uptake.

Methodology:

-

System Preparation: Use either synaptosomes prepared from rodent brain tissue or HEK293 cells stably expressing the transporter of interest (hSERT, hNET, or hDAT).

-

Pre-incubation: Aliquot the cells/synaptosomes into a 96-well plate and pre-incubate them with a range of concentrations of this compound for 10-15 minutes at 37°C.

-

Controls: Include a known inhibitor as a positive control (e.g., Cocaine for DAT) and a vehicle control (no drug).

-

Initiate Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]Serotonin for SERT) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

-

Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Measure the radioactivity of the filters, representing the amount of neurotransmitter taken up by the cells/synaptosomes.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of this compound. Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of neurotransmitter uptake.

Hypothetical In Vitro Data Summary

The following table summarizes potential outcomes from the in vitro assays, which would strongly suggest a primary mechanism of action as a monoamine transporter inhibitor.

| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Inferred Activity |

| SERT | 55 | 120 | Potent Inhibitor |

| NET | 150 | 310 | Moderate Inhibitor |

| DAT | > 5,000 | > 10,000 | Weak / No Activity |

| 5-HT2B | 850 | N/A (Antagonist EC₅₀ = 1,200) | Weak Antagonist |

| TAAR1 | > 10,000 | > 10,000 | No Activity |

Section 3: In Vivo Confirmation of Mechanism

The final and most critical phase of MoA prediction is to confirm that the in vitro findings translate to a physiological effect in a living system.[2][11] In vivo studies help bridge the gap between molecular action and whole-organism response.

Protocol 3.1: In Vivo Microdialysis in Rodent Brain

Objective: To directly measure the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in a relevant brain region (e.g., the prefrontal cortex or nucleus accumbens).

Rationale: If the compound is a SERT/NET inhibitor as predicted by the in vitro data, its systemic administration should lead to a measurable increase in extracellular serotonin and norepinephrine levels in the brain, as the reuptake of these neurotransmitters will be blocked.

Methodology:

-

Surgical Preparation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for several days.

-

Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at a pharmacologically relevant dose.

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Sample Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine (and their metabolites) in the dialysate samples using a highly sensitive technique like HPLC coupled with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration. A significant increase in extracellular serotonin and norepinephrine following drug administration would provide powerful in vivo evidence supporting the proposed MoA.

Hypothetical Signaling Pathway Perturbation

The data from our integrated workflow suggest that this compound's primary action is blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This increases the concentration and dwell time of these neurotransmitters, leading to enhanced activation of postsynaptic receptors.

Caption: Predicted MoA: Inhibition of monoamine reuptake.

Conclusion

This technical guide outlines a systematic, evidence-based framework for predicting and validating the mechanism of action of a novel chemical entity, this compound. By integrating computational predictions with a tiered system of in vitro and in vivo experimental validation, we can confidently elucidate the primary molecular targets and functional consequences of the compound.

Based on the hypothetical data generated through this workflow, the predicted mechanism of action for this compound is a potent serotonin and norepinephrine reuptake inhibitor, with significantly less activity at the dopamine transporter. This profile suggests potential therapeutic applications in areas where dual-acting monoaminergic agents are effective. The outlined protocols provide a robust and self-validating system, ensuring that each step of the investigation builds upon a solid foundation of empirical data, ultimately leading to a well-supported and actionable understanding of the compound's pharmacology.

References

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. [Link]

-

New Algorithm Accurately Predicts Drug Mechanism of Action. (2015). Columbia Systems Biology. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

-

Al-Harbi, S., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today. [Link]

-

Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

-

Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Cilfone, N. A., et al. (2019). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. PMC - NIH. [Link]

-

Jeon, J., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Drug Target Identification and Validation. MtoZ Biolabs. [Link]

-

Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]

-

Olayan, R. S., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer. [Link]

-

Gado, M. R., & Macalino, S. J. Y. (2022). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

-

Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Coppla, A., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. [Link]

-

Shimshoni, J. A., et al. (2018). Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology. [Link]

-

Johnson, M. P., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior. [Link]

Sources

- 1. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 11. tandfonline.com [tandfonline.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

The Strategic Synthesis and Application of INDAN-5-YL-METHYL-AMINE: A Technical Guide for Medicinal Chemists

Introduction: The Indan Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The indan framework is a prominent member of this class, offering a unique combination of rigidity and conformational flexibility that makes it an attractive template for the design of novel therapeutics. Its compact, bicyclic nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with protein binding pockets. This guide focuses on a key synthetic intermediate, INDAN-5-YL-METHYL-AMINE, providing a comprehensive overview of its synthesis, characterization, and strategic importance in the development of pharmacologically active agents. For researchers and drug development professionals, a deep understanding of the synthesis and utility of such building blocks is paramount to accelerating the discovery of next-generation medicines.

Retrosynthetic Analysis and Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful consideration of reagent selection and reaction conditions to ensure high yield and purity. A logical retrosynthetic approach identifies 5-cyanoindan as the immediate precursor, which itself can be derived from the commercially available 5-aminoindan. This strategy is advantageous as it leverages well-established and reliable chemical transformations.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 5-Cyanoindan

The conversion of 5-aminoindan to 5-cyanoindan is most effectively achieved through the Sandmeyer reaction.[1] This classic transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 5-aminoindan (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).[3]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

-

Stir the reaction mixture at this temperature for an additional 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-cyanoindan can be purified by column chromatography on silica gel.

-

Causality and Self-Validation: The Sandmeyer reaction is a robust and well-documented method.[4] The use of a copper(I) cyanide catalyst is crucial for the efficient conversion of the diazonium salt to the nitrile.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The final product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

Part 2: Reduction of 5-Cyanoindan to this compound

The final step in the synthesis is the reduction of the nitrile group of 5-cyanoindan to a primary amine. Two primary methods are widely employed for this transformation: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).

Method A: Catalytic Hydrogenation

This method is often preferred in industrial settings due to its scalability and the use of less hazardous reagents. Raney Nickel is a common catalyst for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel, dissolve 5-cyanoindan (1.0 eq) in a suitable solvent, such as ethanol or methanol, saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Add a catalytic amount of Raney Nickel (5-10% by weight).[6]

-

-

Hydrogenation:

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to 50-80 °C.

-

Stir the reaction mixture vigorously until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[7] This method is particularly useful for smaller-scale laboratory syntheses.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup:

-

To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).[8]

-

Cool the suspension to 0 °C in an ice bath.

-

-

Reduction:

-

Dissolve 5-cyanoindan (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[8]

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or salt formation as described in Method A.

-

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Sandmeyer Reaction | 5-Aminoindan, NaNO₂, CuCN | 70-85% | >95% (after chromatography) |

| 2a | Catalytic Hydrogenation | 5-Cyanoindan, H₂, Raney Ni | 80-95% | >98% (after distillation) |

| 2b | LiAlH₄ Reduction | 5-Cyanoindan, LiAlH₄ | 85-95% | >98% (after distillation) |

The Role of this compound in Drug Development

The indan scaffold is a key feature in numerous pharmacologically active compounds, and derivatives of this compound are no exception. The primary amine functionality serves as a crucial handle for further synthetic elaboration, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.

Caption: Applications of this compound in medicinal chemistry.

Aminoindane derivatives have been investigated for their activity as monoamine transporter inhibitors, making them relevant in the context of central nervous system (CNS) disorders.[9][10] The structural similarity of the indan ring to the endogenous neurotransmitters provides a basis for their interaction with these targets. Furthermore, the indan nucleus has been incorporated into compounds with anti-inflammatory and analgesic properties.[11]

The primary amine of this compound allows for a variety of chemical modifications, including:

-

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to introduce a wide range of substituents.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations enable the systematic exploration of the structure-activity relationship (SAR) around the indan scaffold, a fundamental practice in modern drug discovery.

Conclusion: A Versatile Building Block for Future Therapies

This compound represents a strategically important synthetic intermediate for the medicinal chemist's toolkit. Its synthesis from readily available starting materials via robust and well-understood chemical reactions makes it an accessible building block. The inherent pharmacological relevance of the indan scaffold, combined with the synthetic versatility of the primary amine handle, ensures that this intermediate will continue to play a significant role in the design and development of novel therapeutic agents across a spectrum of disease areas. This guide provides the foundational knowledge for the efficient synthesis and strategic application of this compound, empowering researchers to explore new chemical space in the quest for improved human health.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Lahiri, S. C., & De, N. C. (1971). Synthesis and pharmacology of some indanamines. Dialkylaminoethylindans. Journal of Medicinal Chemistry, 14(9), 888-890. [Link]

-

Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244. [Link]

-

Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

-

Corazza, M., & Martinotti, G. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Current Neuropharmacology, 15(5), 736–745. [Link]

-

Baumann, M. H., et al. (2018). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 134(Pt A), 33-41. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Govindan, S. V., & Steliou, K. (1985). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry, 50(19), 3631-3633. [Link]

-

Kumar, A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3125-3148. [Link]

-

ResearchGate. Hydrogenation reactions using Raney-type nickel catalysts. [Link]

-

Wikipedia. Amino acid synthesis. [Link]

-

MDPI. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. [Link]

-

Covert, L. W., & Adkins, H. (1932). NICKEL BY THE RANEY PROCESS AS A CATALYST OF HYDROGENATION. Journal of the American Chemical Society, 54(10), 4116-4117. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Alonso, F., et al. (2009). Transfer hydrogenation of olefins catalysed by nickel nanoparticles. Tetrahedron Letters, 50(8), 922-925. [Link]

-

PubMed. Design, synthesis and biological evaluation of 7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. [Link]

-

Wikipedia. Thiamine. [Link]

-

ResearchGate. Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-アミノインダン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. byjus.com [byjus.com]

- 5. acs.org [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel Indane Amine Derivatives

Abstract

The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, particularly indane amines, have garnered significant attention for their therapeutic potential, most notably as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel indane amine derivatives, intended for researchers and drug development professionals. We will delve into the principles of rational drug design, modern synthetic strategies, detailed experimental protocols, and the critical evaluation of these compounds, with a focus on structure-activity relationships (SAR) and mechanistic insights.

Introduction: The Significance of the Indane Amine Scaffold

The therapeutic relevance of indane amines is exemplified by Rasagiline (N-propargyl-1-(R)-aminoindan), a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[5][6][7] MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine.[] By inhibiting MAO-B, drugs like Rasagiline increase the synaptic availability of dopamine, alleviating the motor symptoms of Parkinson's disease.[5][9][10]

The unique pharmacology of these compounds extends beyond simple MAO-B inhibition. The embedded N-propargyl moiety in Rasagiline is associated with neuroprotective and anti-apoptotic effects, independent of its enzymatic inhibition, making this class of compounds particularly promising for disease-modifying therapies.[3][7][11] This dual activity has spurred extensive research into novel derivatives to enhance potency, selectivity, and neuroprotective properties while minimizing off-target effects.[12][13]

Rational Design & Structure-Activity Relationships (SAR)

The development of novel indane amine derivatives is not a random exercise but a process guided by a deep understanding of the target enzyme's structure and the molecule's interaction with it. The goal is to systematically modify the indane scaffold to optimize its pharmacological profile.

The Target: Monoamine Oxidase B (MAO-B)

MAO-A and MAO-B are the two isoforms of the enzyme, and while they share sequence similarity, they differ in substrate specificity and inhibitor selectivity.[4][10] Selective inhibition of MAO-B is crucial for treating Parkinson's disease, as it primarily metabolizes dopamine, whereas MAO-A metabolizes serotonin and noradrenaline.[][10] Non-selective inhibition can lead to undesirable side effects.[4]

Crystal structures of human MAO-B in complex with inhibitors like Rasagiline reveal a bipartite active site cavity.[5][14] Key amino acid residues, such as Tyr326, Tyr398, and Cys172, play a critical role in inhibitor binding and selectivity.[15][16] The propargyl group of Rasagiline forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[5][14]

Key SAR Insights

Decades of research have yielded critical insights into the structure-activity relationships of indane amine MAO-B inhibitors:

-

The Propargyl Moiety: This group is essential for the irreversible inhibition of MAO-B.[3][7]

-

Stereochemistry at C1: The (R)-enantiomer of 1-aminoindan derivatives, like Rasagiline, is significantly more potent as an MAO-B inhibitor than the (S)-enantiomer.[14]

-

Substitution on the Indane Ring: Adding substituents to the aromatic ring of the indane nucleus can modulate potency and selectivity. For instance, hydroxylation at the C6 position can be well-tolerated.[14]

-

Nitrogen Substitution: The nature of the substituent on the amino group can influence activity. N-methylation, as seen in some analogs, can be accommodated within the active site.[14]

The following table summarizes the inhibitory activity of Rasagiline and some of its key analogs against human MAO-A and MAO-B, illustrating these SAR principles.

| Compound | Substitution | Target | IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |

| Rasagiline | (R)-N-propargyl-1-aminoindan | hMAO-B | 141 | >355 | [12] |

| Compound 6j | Rasagiline-clorgyline hybrid | hMAO-B | 4 | >25000 | [12] |

| (S)-Enantiomer | (S)-N-propargyl-1-aminoindan | hMAO-B | Varies | Lower than (R) | [14] |

| R-AI | (R)-1-aminoindan (metabolite) | hMAO-B | Reversible inhibitor | Lower than Rasagiline | [5] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC50 for MAO-A / IC50 for MAO-B). A higher value indicates greater selectivity for MAO-B.

Synthetic Strategies for Novel Indane Amine Derivatives

The synthesis of novel indane amine derivatives often starts from commercially available 1-aminoindan or involves its synthesis followed by functionalization. The following diagram illustrates a general workflow for the discovery and development of these compounds.

Caption: General workflow for indane amine derivative drug discovery.

Synthesis of the Core: 1-Aminoindan

While (R)-1-aminoindan is commercially available, its synthesis is a key step for creating novel analogs. One common approach involves the asymmetric reduction of 1-indanone.

N-Alkylation: Introducing the Propargyl Group

The introduction of the pharmacologically crucial propargyl group is typically achieved via N-alkylation of 1-aminoindan.

Protocol 1: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) [17]

This protocol describes a common method for the propargylation of (R)-1-aminoindan.

-

Reaction Setup: To a solution of (R)-1-aminoindan (1 equivalent) in a suitable organic solvent such as acetonitrile, add a base like potassium carbonate (K2CO3, 2-3 equivalents).[17]

-

Addition of Alkylating Agent: Add propargyl bromide or propargyl chloride (1.1-1.5 equivalents) dropwise to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to yield the pure (R)-N-propargyl-1-aminoindan.[18]

Multi-Component Reactions (MCRs)

Modern synthetic chemistry increasingly employs multi-component reactions (MCRs) for their efficiency and atom economy.[19] For instance, the A³ coupling reaction (aldehyde-alkyne-amine) provides a direct route to propargylamines.[11] This approach allows for the rapid generation of a library of diverse indane amine derivatives by varying the aldehyde, alkyne, and amine components.

Caption: Conceptual diagram of a multi-component reaction approach.

Purification and Characterization

Ensuring the purity and confirming the structure of newly synthesized compounds are paramount in drug discovery.

Purification Techniques

-

Column Chromatography: This is the most common method for purifying indane amine derivatives.[18] Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method to achieve high purity.[20]

-

Acid-Base Extraction: The basic nature of the amine group allows for purification by extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous acid to form the water-soluble amine salt. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent.[20][21]